molecular formula C6H12N2O3 B8466044 N'-isopropoxycarbonylmethylurea

N'-isopropoxycarbonylmethylurea

Cat. No. B8466044
M. Wt: 160.17 g/mol
InChI Key: GWUKOUDWNKJGOV-UHFFFAOYSA-N
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Patent
US04977272

Procedure details

A solution of N-[4-(hydroxyiminomethyl)phenyl]-N'-isopropoxycarbonylmethylurea in 25% methanolic sodium methoxide (1.0 equivalent) is treated at room temperature with 1.1 equivalent of allyl bromide. The reaction mixture is stirred until the temperature falls to about 20° C. The reaction mixture is then poured into cold water and extracted with diethyl ether. The ether solution is dried over MgSO4 and filtered, and the solvent is removed by rotary evaporator to yield the corresponding N-[4-allyloxyiminomethyl)phenyl]-N'-isopropoxycarbonylmethylurea.
Name
N-[4-(hydroxyiminomethyl)phenyl]-N'-isopropoxycarbonylmethylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON=CC1C=CC([NH:10][C:11]([NH:13][CH2:14][C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])=[O:12])=CC=1.C[O-].[Na+].C(Br)C=C>O>[CH:18]([O:17][C:15]([CH2:14][NH:13][C:11](=[O:12])[NH2:10])=[O:16])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
N-[4-(hydroxyiminomethyl)phenyl]-N'-isopropoxycarbonylmethylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=CC1=CC=C(C=C1)NC(=O)NCC(=O)OC(C)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred until the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
falls to about 20° C
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(=O)CNC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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